![molecular formula C19H29NO5S B1323476 N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS No. 89151-45-1](/img/structure/B1323476.png)

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

説明

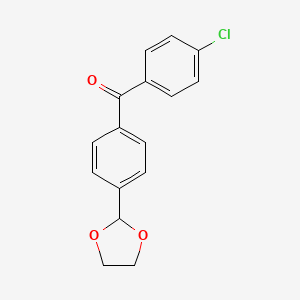

“N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine” is a chemical compound with the molecular formula C19H29NO5S . It is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also plays a role in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine”, has been a topic of interest in modern organic chemistry . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

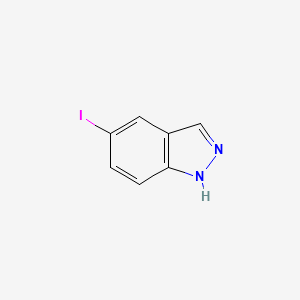

Molecular Structure Analysis

The molecular structure of “N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine” consists of 19 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 383.176636 Da .

Chemical Reactions Analysis

“N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine” is involved in various chemical reactions. It is used as a reactant for α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Physical And Chemical Properties Analysis

“N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine” has a molecular weight of 383.50200 . It has a density of 1.158g/cm3 . The boiling point of the compound is 499.224ºC at 760 mmHg . The flash point is 255.722ºC .

科学的研究の応用

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in peptide synthesis. It allows for the selective formation and deprotection of amine functionalities in peptides, which is crucial for constructing complex peptide structures. The Boc group can be removed under mildly acidic conditions, which is advantageous for the stability of other sensitive functional groups within the peptide .

Green Chemistry

In the pursuit of environmentally sustainable chemistry, N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine can be deprotected using greener methods. For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent has been employed as a reaction medium and catalyst for N-Boc deprotection, offering a more sustainable alternative to traditional methods .

Drug Design and Discovery

Piperidine derivatives are significant in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine structure can be utilized in the synthesis of various biologically active piperidine derivatives, which are key building blocks in drug discovery .

Safety and Hazards

“N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5S/c1-15-5-7-17(8-6-15)26(22,23)24-14-11-16-9-12-20(13-10-16)18(21)25-19(2,3)4/h5-8,16H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUVXSXDFBEVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008670 | |

| Record name | tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine | |

CAS RN |

89151-45-1 | |

| Record name | tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)